In-Depth Technical Guide to the Chemical Properties of Benzyl Ethyl-L-valinate Hydrochloride
In-Depth Technical Guide to the Chemical Properties of Benzyl Ethyl-L-valinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) ethyl-L-valinate hydrochloride is a derivative of the essential branched-chain amino acid (BCAA) L-valine. As with other amino acid derivatives, it is of interest to researchers in fields such as medicinal chemistry, pharmacology, and nutritional science.[1][2] This technical guide provides a comprehensive overview of the known chemical properties of Benzyl ethyl-L-valinate hydrochloride, along with detailed experimental protocols for its synthesis, purification, and analysis, based on established methods for similar compounds.
Chemical and Physical Properties
Table 1: General Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂ClNO₂ | [2] |
| Molecular Weight | 271.78 g/mol | [2] |
| CAS Number | 1259396-60-5 | [2] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥99.94% (as reported by some suppliers) | [3] |
Table 2: Solubility Data
| Solvent | Solubility | Source |
| DMSO | ≥ 100 mg/mL (367.94 mM) | [2][3] |
Note: The hygroscopic nature of DMSO can affect solubility; it is recommended to use a freshly opened solvent.[2]
Table 3: Storage and Stability
| Condition | Duration | Source |
| Powder at -20°C | 3 years | [2] |
| Powder at 4°C | 2 years | [2] |
| In solvent at -80°C | 6 months | [2] |
| In solvent at -20°C | 1 month | [2] |
Spectroscopic Data
Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for Benzyl ethyl-L-valinate hydrochloride are not widely published. However, commercial suppliers indicate the availability of such data upon request.[4] The expected spectral characteristics can be inferred from its structure and data for analogous compounds.
Expected ¹H NMR (proton nuclear magnetic resonance) features would include:
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Signals corresponding to the aromatic protons of the benzyl group.
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A multiplet for the alpha-proton of the valine moiety.
-
Signals for the ethyl group protons (a quartet and a triplet).
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Signals for the isopropyl group protons of the valine side chain.
-
A signal for the benzylic protons.
Expected ¹³C NMR features would include:
-
Signals for the aromatic carbons of the benzyl group.
-
A signal for the carbonyl carbon of the ester.
-
Signals for the carbons of the ethyl and isopropyl groups.
-
A signal for the alpha-carbon of the valine moiety.
-
A signal for the benzylic carbon.
Expected Infrared (IR) Spectroscopy features would include:
-
Stretching vibrations for the C=O of the ester group.
-
Stretching vibrations for C-H bonds (aromatic and aliphatic).
-
N-H stretching vibrations from the hydrochloride salt.
Expected Mass Spectrometry fragmentation patterns would likely involve:
-
Cleavage of the benzyl group.
-
Loss of the ethyl group.
-
Fragmentation of the valine side chain.
Experimental Protocols
The following are detailed methodologies for the likely synthesis, purification, and analysis of Benzyl ethyl-L-valinate hydrochloride, based on established organic chemistry principles and protocols for similar molecules.
Synthesis of Benzyl Ethyl-L-valinate Hydrochloride
A plausible two-step synthesis involves the esterification of L-valine with benzyl alcohol, followed by N-ethylation.
Step 1: Synthesis of L-Valine Benzyl Ester
This step can be achieved via Fischer-Speier esterification.
-
Materials: L-valine, benzyl alcohol, p-toluenesulfonic acid (or another suitable acid catalyst), and a solvent capable of azeotropically removing water (e.g., cyclohexane).[5][6]
-
Procedure:
-
Combine L-valine, a molar excess of benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid in cyclohexane (B81311) in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the esterification.
-
Cool the reaction mixture to room temperature.
-
The product, L-valine benzyl ester p-toluenesulfonate salt, can often be precipitated by the addition of a less polar solvent like ethyl acetate (B1210297).[5][6]
-
Collect the solid product by filtration and wash with the precipitating solvent.
-
Step 2: N-ethylation of L-Valine Benzyl Ester and Hydrochloride Salt Formation
-
Materials: L-valine benzyl ester, an ethylating agent (e.g., ethyl iodide or diethyl sulfate), a suitable base (e.g., sodium bicarbonate or triethylamine), a solvent (e.g., acetonitrile (B52724) or DMF), and hydrochloric acid.
-
Procedure:
-
Dissolve the L-valine benzyl ester in the chosen solvent.
-
Add the base to the solution.
-
Slowly add the ethylating agent to the reaction mixture, maintaining a controlled temperature.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).
-
Once the reaction is complete, quench the reaction and extract the N-ethylated product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude product in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent, to precipitate the hydrochloride salt.
-
Collect the Benzyl ethyl-L-valinate hydrochloride by filtration.
-
Purification
Recrystallization is a common and effective method for purifying solid organic compounds.
-
Protocol:
-
Dissolve the crude Benzyl ethyl-L-valinate hydrochloride in a minimal amount of a suitable hot solvent or solvent mixture. Potential solvents could include ethanol, isopropanol (B130326), or mixtures with less polar solvents like ethyl acetate or diethyl ether.
-
Slowly cool the solution to allow for the formation of crystals.
-
Further cooling in an ice bath can maximize the yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and enantiomeric excess of amino acid derivatives.
-
Chiral HPLC Protocol (General):
-
Column: A chiral stationary phase column, such as one based on cyclodextrin (B1172386) or a polysaccharide derivative, would be suitable.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio would need to be optimized. For hydrochloride salts, a small amount of an acidic or basic additive may be required to improve peak shape.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., 220 nm or 254 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample onto the HPLC system and analyze the resulting chromatogram for the presence of impurities and the other enantiomer.
-
Biological Activity and Signaling Pathways
Derivatives of L-valine are recognized for their potential as ergogenic supplements.[2] L-valine, as a BCAA, plays a role in promoting muscle growth and tissue repair.[7] It is also a precursor in the penicillin biosynthetic pathway.[7] The ergogenic effects of BCAAs are thought to be related to their influence on anabolic hormone secretion and their role as a fuel source during exercise.[2]
One specific mechanism that has been investigated is the competition between L-valine and tryptophan for transport into the brain. By reducing the uptake of tryptophan, a precursor to serotonin (B10506) (5-HT), L-valine supplementation has been shown to decrease brain 5-HT synthesis and release during exercise.[8] This may contribute to reduced central fatigue.
However, it is important to note that no specific signaling pathways have been elucidated for Benzyl ethyl-L-valinate hydrochloride itself. The biological activities are generally extrapolated from studies on L-valine and other BCAAs. Further research is needed to determine the specific molecular targets and signaling cascades affected by this particular derivative.
Conclusion
Benzyl ethyl-L-valinate hydrochloride is a valine derivative with potential applications in research and development. While specific, experimentally determined physical and spectral data are not extensively documented in publicly available literature, this guide provides a comprehensive overview of its known properties and outlines robust, standard methodologies for its synthesis, purification, and analysis. The provided workflows and diagrams offer a clear, structured approach for researchers working with this and similar compounds. Further investigation is warranted to fully characterize its physicochemical properties and to elucidate its specific biological mechanisms of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. gentaur.com [gentaur.com]
- 4. 1259396-60-5|Benzyl ethyl-L-valinate hydrochloride|BLD Pharm [bldpharm.com]
- 5. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Evidence that the branched-chain amino acid L-valine prevents exercise-induced release of 5-HT in rat hippocampus [pubmed.ncbi.nlm.nih.gov]
